molecular formula C16H22N2O4 B7985158 [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7985158
M. Wt: 306.36 g/mol
InChI Key: GCTDHFGDJMMGHB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group, an ethyl-amino group, and a pyrrolidinyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidine ring and subsequent introduction of the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of [®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

[®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protective group, allowing the compound to participate in selective reactions without interference from other functional groups. The pyrrolidine ring and acetic acid moiety contribute to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • [®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-propionic acid
  • [®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-butyric acid
  • [®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-valeric acid

Uniqueness

[®-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxycarbonyl group provides stability and selectivity in reactions, while the pyrrolidine ring and acetic acid moiety offer versatility in chemical transformations and potential biological activities .

Properties

IUPAC Name

2-[(3R)-3-[ethyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTDHFGDJMMGHB-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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